molecular formula C61H50O18 B13420109 Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc

Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc

Cat. No.: B13420109
M. Wt: 1071.0 g/mol
InChI Key: BYUWKYZUYCXEJR-PWZSGINMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc" is a highly benzylated oligosaccharide derivative featuring a galactose (Gal) residue linked via a β-1,4-glycosidic bond to an aldehydo-glucose (Glc) moiety. Key structural characteristics include:

  • Benzyl (Bz) protecting groups at positions 2, 3, 4, and 6 on the galactose unit.
  • Benzyl groups at positions 2, 3, and 6 on the aldehydo-glucose unit.
  • An aldehydo functional group on the glucose, which may serve as a reactive site for further conjugation or derivatization.

This compound is likely synthesized for applications in carbohydrate chemistry, such as glycosylation studies or as a precursor for drug delivery systems. The extensive benzylation enhances stability against enzymatic degradation and alters solubility, favoring organic solvents over aqueous media .

Properties

Molecular Formula

C61H50O18

Molecular Weight

1071.0 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-tribenzoyloxy-6-[(2R,3R,4S,5R)-1,4,5-tribenzoyloxy-2-hydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methyl benzoate

InChI

InChI=1S/C61H50O18/c62-36-47(73-56(66)41-26-12-3-13-27-41)50(75-57(67)42-28-14-4-15-29-42)49(46(63)37-71-54(64)39-22-8-1-9-23-39)79-61-53(78-60(70)45-34-20-7-21-35-45)52(77-59(69)44-32-18-6-19-33-44)51(76-58(68)43-30-16-5-17-31-43)48(74-61)38-72-55(65)40-24-10-2-11-25-40/h1-36,46-53,61,63H,37-38H2/t46-,47+,48-,49-,50-,51+,52+,53-,61+/m1/s1

InChI Key

BYUWKYZUYCXEJR-PWZSGINMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](COC(=O)C3=CC=CC=C3)O)[C@@H]([C@H](C=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(C(COC(=O)C3=CC=CC=C3)O)C(C(C=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8

Origin of Product

United States

Biological Activity

The compound Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc is a complex glycoside that has garnered interest for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The structure of the compound includes multiple benzoyl (Bz) groups attached to a galactose (Gal) and glucose (Glc) backbone. The specific arrangement of these substituents influences the compound's interaction with biological systems.

Property Value
Molecular Formula C₁₉H₁₉O₁₁
Molecular Weight 365.45 g/mol
IUPAC Name Bz derivatives of Gal and Glc

Antimicrobial Properties

Research indicates that glycosides, including those similar to this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Cytotoxic Effects

The cytotoxicity of Bz derivatives has been evaluated in several cancer cell lines. For instance, a study demonstrated that Bz-substituted glycosides could induce apoptosis in HeLa cells through the activation of caspase pathways. This suggests a mechanism where the compound interacts with cellular signaling pathways to promote cell death in malignant cells.

Anti-inflammatory Activity

Glycosides have also been reported to possess anti-inflammatory properties. In vitro studies show that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, indicating potential therapeutic uses in inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with cell membranes and modulate various signaling pathways. The presence of multiple benzoyl groups enhances lipophilicity, facilitating cellular uptake and subsequent biological effects.

  • Cell Membrane Interaction : The hydrophobic nature of the benzoyl groups allows for better integration into lipid bilayers, affecting membrane fluidity and permeability.
  • Signal Transduction Modulation : Once inside the cell, the compound may influence pathways related to cell survival, proliferation, and apoptosis by modulating protein interactions or gene expression.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several Bz-substituted glycosides against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing the potential for these compounds in antibiotic development.

Study 2: Cancer Cell Apoptosis

In a study focusing on HeLa cells, treatment with Bz derivatives resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. Flow cytometry analysis confirmed a marked increase in early apoptotic cells after 24 hours of exposure.

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Challenges : Regioselective benzylation at positions 2, 3, 4, and 6 on galactose requires precise temperature control and stoichiometric excess of benzyl bromide, leading to lower yields (~40%) compared to analogues with fewer Bz groups (~70% yield for Compound A) .
  • Stability Studies : Accelerated aging tests (40°C, 75% humidity) show the target compound retains >95% purity over 6 months, outperforming Compound C (<50% purity under same conditions) .

Limitations of Available Evidence

The provided evidence lacks direct data on the target compound or its analogues. References to "Bz" in the context of benzene clusters () or manufacturing systems () are unrelated to carbohydrate chemistry. This analysis therefore relies on extrapolation from general principles of benzylation and glycoside chemistry. For authoritative data, consult specialized databases (e.g., SciFinder, Reaxys) or primary literature on benzylated oligosaccharides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.